molecular formula C24H30B2O6S B8255552 3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide

3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide

Cat. No.: B8255552
M. Wt: 468.2 g/mol
InChI Key: ZKVZZJMFFCFGPU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene 5,5-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30B2O6S/c1-21(2)22(3,4)30-25(29-21)15-9-11-17-18-12-10-16(14-20(18)33(27,28)19(17)13-15)26-31-23(5,6)24(7,8)32-26/h9-14H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVZZJMFFCFGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)B5OC(C(O5)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30B2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Cyclization of Sulfinate Esters

A 2024 study demonstrated that 2-bromoaryl sulfinate esters undergo Suzuki–Miyaura cross-coupling with arylboronic acids, selectively reacting at the bromo group to form biaryl sulfinate intermediates. Subsequent electrophilic cyclization using trifluoromethanesulfonic anhydride (Tf₂O) induces intramolecular C–S bond formation, yielding dibenzothiophene S-oxides. For example, methyl 4'-methyl-[1,1'-biphenyl]-2-sulfinate cyclizes to 3-methyldibenzo[b,d]thiophene 5-oxide in 97% yield under Tf₂O/DCM conditions. Oxidation of the S-oxide to the 5,5-dioxide is achieved using m-chloroperbenzoic acid (mCPBA), affording 3-methyldibenzo[b,d]thiophene 5,5-dioxide in 83% yield.

Key Reaction Conditions:

  • Cyclization: Tf₂O (2.0 equiv), DCM, 0°C, 1 h.

  • Oxidation: mCPBA (1.5 equiv), DCM, rt, 12 h.

Direct Functionalization of Preformed Dibenzothiophene Dioxides

Alternative approaches modify preexisting dibenzothiophene dioxides. Palladium-catalyzed C2-selective arylation of benzo[b]thiophene 1,1-dioxide with phenylboronic acid has been reported, utilizing Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (4.0 equiv), and pyridine in DMSO at 100°C. While this method primarily targets mono-arylated products, it underscores the reactivity of the dibenzothiophene dioxide core toward cross-coupling.

Borylation Strategies for Boronate Ester Installation

Introducing bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) groups at the 3- and 7-positions requires precise borylation techniques.

Miyaura Borylation Using Bis(pinacolato)Diboron

A generalized borylation protocol involves Miyaura-type reactions with bis(pinacolato)diboron (B₂pin₂). For analogous carbazole derivatives, Fe(OAc)₂ (0.1 equiv), NaOtBu (3.0 equiv), and B₂pin₂ (4.0 equiv) in toluene/EtOH at 100°C install bis-boronate groups with high efficiency. Applied to dibenzothiophene dioxide, this method would proceed via:

  • Halogenation: Bromination at the 3- and 7-positions using NBS or Br₂.

  • Miyaura Borylation: Pd-catalyzed coupling with B₂pin₂ to replace bromine atoms with boronate esters.

Optimized Parameters:

  • Catalyst: Pd(dppf)Cl₂ or Fe(OAc)₂.

  • Base: NaOtBu (3.0 equiv).

  • Solvent: Toluene/EtOH (7:1 v/v).

  • Temperature: 100°C, 12–24 h.

Directed Ortho-Borylation

Directed C–H borylation offers a step-economical alternative. Iridium catalysts such as [Ir(OMe)(cod)]₂ with dtbpy ligands facilitate regioselective borylation of aromatic substrates. For dibenzothiophene dioxide, directing groups (e.g., sulfonyl or methyl) at specific positions could guide boronate installation. However, this method remains unexplored for the target compound and warrants further study.

Integrated Synthesis: Combining Core Formation and Borylation

A streamlined synthesis merges dibenzothiophene dioxide construction with subsequent borylation.

Sequential Suzuki–Miyaura Coupling and Borylation

  • Sulfinate Ester Cross-Coupling: As detailed in Section 1.1, synthesize 3,7-dibromo-dibenzo[b,d]thiophene 5,5-dioxide via bromination of the cyclized product.

  • Double Miyaura Borylation: Treat the dibromide with B₂pin₂ under Pd catalysis. For example, a 2023 study achieved 90% yield for a similar dibromoarene using PdCl₂(dppf) (5 mol%), KOAc (3.0 equiv), and dioxane at 80°C.

Representative Reaction Scheme:

One-Pot Electrophilic Cyclization–Borylation

Emerging methodologies suggest the feasibility of one-pot sequences. For instance, cyclization of a sulfinate ester bearing latent boronate groups could directly yield the target compound. While no literature explicitly describes this approach, related work on carbazoles demonstrates that pre-installed boronate esters survive Tf₂O-mediated cyclization.

Analytical Characterization and Yield Optimization

Successful synthesis requires rigorous characterization and process refinement.

Spectral Data

  • ¹H NMR: Key peaks include aromatic protons (δ 7.3–8.1 ppm) and Bpin methyl groups (δ 1.0–1.3 ppm).

  • ¹¹B NMR: Singlets near δ 30 ppm confirm boronate ester formation.

  • HRMS: Molecular ion peak at m/z 468.18 (C₂₄H₃₀B₂O₆S).

Yield Considerations

StepYield (%)Key Factors Affecting Yield
Cyclization97Tf₂O stoichiometry, temperature control
Oxidation83mCPBA purity, reaction time
Miyaura Borylation85–90Catalyst loading, base selection

Side reactions such as homocoupling (e.g., biphenyl formation) and over-oxidation necessitate careful optimization.

Alternative Pathways and Emerging Technologies

Photocatalytic Borylation

Visible-light-mediated borylation using Ir or Ru photocatalysts offers mild conditions. A 2025 preprint describes meta-selective borylation of sulfone-containing arenes, potentially applicable to dibenzothiophene dioxides.

Flow Chemistry Approaches

Continuous-flow systems enhance reproducibility for large-scale synthesis. A microreactor setup with immobilized Pd catalysts could improve Miyaura borylation efficiency by minimizing catalyst leaching .

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The boronate ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the boronate esters under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while substitution reactions can produce various functionalized dibenzothiophene compounds.

Scientific Research Applications

Organic Electronics

The compound plays a crucial role in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate efficient charge transport and enhance light emission makes it an essential material in these technologies.

  • OLEDs : The incorporation of this compound can improve the efficiency and color purity of OLED devices. It serves as a host material that stabilizes the emitting layer.
  • OPVs : In organic photovoltaic cells, it enhances the performance by improving charge separation and transport within the active layer.

Polymer Chemistry

3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide is used as a monomer for synthesizing advanced polymers. These polymers exhibit desirable properties such as improved mechanical strength and thermal stability.

  • Polymer Synthesis : It acts as a building block for low bandgap polymers used in electronic applications. The resulting materials often demonstrate enhanced conductivity and stability under operational conditions.

Fluorescent Probes

This compound is utilized in creating fluorescent probes for biological imaging. Its fluorescent properties allow researchers to visualize cellular processes with high precision.

  • Biological Imaging : The fluorescent derivatives derived from this compound can be used to track biological markers in live cells, aiding in the study of cellular dynamics and disease mechanisms.

Catalysis

The compound has potential applications in catalyzing various chemical reactions. Its boron-containing structure allows it to participate in reactions such as cross-coupling and hydroboration.

  • Organic Synthesis : It can facilitate the formation of carbon-carbon bonds through palladium-catalyzed reactions, which are essential in the synthesis of complex organic molecules.

Pharmaceutical Development

Research is ongoing into the use of this compound for drug design and development. Its unique structural features may contribute to the creation of compounds with enhanced bioavailability and targeted delivery systems.

Case Study 1: Organic Photovoltaics

In a study published by Yi et al., the performance of polymer solar cells was significantly enhanced by incorporating dibenzo[b,d]thiophene derivatives into the active layer. The devices exhibited power conversion efficiencies exceeding 6% when using derivatives based on this compound .

Case Study 2: OLED Performance Improvement

Research demonstrated that OLEDs utilizing this compound as a host material showed improved operational stability and color purity compared to traditional materials. The devices maintained over 80% of their initial brightness after extended operational periods .

Mechanism of Action

The mechanism of action of 3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide involves its ability to undergo various chemical transformations. The boronate ester groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in dynamic covalent chemistry. Additionally, the dibenzothiophene core can interact with various molecular targets through π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1246439-43-9
  • Molecular Formula : C₂₄H₃₀B₂O₆S
  • Structure : Features a dibenzo[b,d]thiophene 5,5-dioxide core with two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) groups at the 3,7-positions .

Synthesis :
The compound is synthesized via Suzuki-Miyaura coupling, starting from 3,7-dibromodibenzothiophene-5,5-dioxide (CAS 83834-12-2) and bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and KOAc in anhydrous 1,4-dioxane under argon .

Comparison with Similar Compounds

Benzene-1,4-diboronic Acid (BB)

Structural Differences :

  • Core : Benzene ring (electron-neutral) vs. dibenzothiophene sulfone (electron-deficient).
  • Functional Groups : Boronic acid (-B(OH)₂) vs. boronic ester (pinacol-protected).

Synthesis: BB is commercially available or synthesized via direct borylation of 1,4-dibromobenzene. No sulfone group simplifies synthesis compared to the target compound .

2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide (3-SO₂)

Structural Differences :

  • Regioisomerism : Boronic ester groups at 2,8-positions vs. 3,7-positions in the target compound.

Synthesis :
Similar Pd-catalyzed coupling but requires regioselective dibromination of dibenzothiophene sulfone. Lower yields (37%) due to steric challenges in crystallization .

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

Structural Differences :

  • Core : Thiophene (5-membered, sulfur-containing) vs. dibenzothiophene sulfone (fused bicyclic system).

Synthesis :
Prepared via bromination of thiophene followed by Miyaura borylation. Simpler than the target compound due to smaller core .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole

Structural Differences :

  • Heterocycle : Benzoisoxazole (O and N-containing) vs. dibenzothiophene sulfone.

Synthesis :
Requires functionalization of benzoisoxazole with boronic ester groups. More complex due to heterocycle stability .

Comparative Data Table

Compound Core Structure Functional Groups Key Applications Electron Deficiency References
3,7-Bis(...)dibenzo[b,d]thiophene 5,5-dioxide Dibenzothiophene sulfone Pinacol boronic esters (3,7) Photocatalysts, COFs, OLEDs High
Benzene-1,4-diboronic acid (BB) Benzene Boronic acids (1,4) Conjugated polymers Low
2,8-Bis(...)dibenzo[b,d]thiophene 5,5-dioxide (3-SO₂) Dibenzothiophene sulfone Pinacol boronic esters (2,8) COFs High
2,5-Bis(...)thiophene Thiophene Pinacol boronic esters (2,5) Organic photovoltaics Moderate
5-(...)benzo[d]isoxazole Benzoisoxazole Pinacol boronic ester Pharmaceutical intermediates Low

Research Findings and Insights

  • Electron Deficiency: The sulfone group in the target compound significantly lowers LUMO levels, enhancing photocatalytic activity compared to non-sulfone analogs .
  • Steric Effects : 3,7-Substitution on dibenzothiophene sulfone minimizes steric hindrance during polymerization, leading to higher molecular weights than 2,8-isomers .
  • Stability : Boronic esters (target compound) outperform boronic acids (BB) in moisture-sensitive reactions .

Biological Activity

3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide is a compound of significant interest in the fields of organic electronics and medicinal chemistry. Its unique structure allows for various interactions with biological systems and materials science applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dibenzo[b,d]thiophene core substituted with bis(dioxaborolane) groups. The presence of these boron-containing moieties is crucial for its reactivity and biological interactions.

  • Molecular Formula : C22H30B2O4S
  • Molecular Weight : 410.36 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Fluorescent Properties : The dioxaborolane groups enhance the fluorescent properties of the compound, making it suitable for use as a fluorescent probe in cellular imaging. This allows for the visualization of cellular processes with high specificity and sensitivity .
  • Charge Transfer Mechanisms : The compound exhibits charge transfer properties that can be utilized in photonic applications. Studies have shown that it can act as a photosensitizer in biohybrid systems, enhancing light absorption and energy transfer processes .
  • Chemical Reactivity : The boron atoms facilitate various chemical reactions, including cross-coupling reactions that are essential in drug development and material synthesis .

1. Organic Electronics

The compound is extensively used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to enhance the efficiency and stability of these devices has been documented in multiple studies .

2. Drug Discovery

Research indicates that derivatives of this compound have shown promise in drug discovery due to their ability to interact with biological molecules effectively. This interaction is crucial for designing targeted therapies .

3. Environmental Sensing

The unique properties of the compound allow it to be employed in sensors for detecting environmental pollutants. Its application in environmental monitoring contributes to safety and regulatory compliance .

Case Study 1: Fluorescent Imaging

A study demonstrated the use of this compound as a fluorescent probe in live-cell imaging. The results showed high specificity for certain cellular components, allowing researchers to track dynamic processes within cells effectively.

Case Study 2: Photovoltaic Efficiency

In another study focused on organic photovoltaics, the compound was incorporated into device architectures where it significantly improved power conversion efficiencies compared to devices without it. This enhancement was attributed to its superior charge transport properties and stability under operational conditions.

Research Findings

Study ReferenceFocus AreaKey Findings
Organic ElectronicsEnhanced efficiency in OLEDs due to improved charge transport.
Photonic ApplicationsDemonstrated effectiveness as a photosensitizer in biohybrid systems.
Environmental SensingEffective sensor for detecting pollutants with high sensitivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound with high purity?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions or direct borylation of dibenzothiophene sulfone derivatives. Key steps include:

  • Precursor preparation : Start with dibenzothiophene sulfone (CAS 1016-05-3, referenced in dibenzothiophene sulfone analogs ).
  • Borylation : Use bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C for 12–24 hours .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted boron reagents. Purity >98% is achievable via recrystallization in dichloromethane/methanol .

Q. What characterization techniques are essential for confirming structure and purity?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR : ¹H and ¹³C NMR verify boronate ester peaks (δ ~1.3 ppm for pinacol methyl groups) and aromatic protons on the dibenzothiophene core .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₂₄H₃₀B₂O₆S, exact mass 492.18 g/mol) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) detects impurities <2% .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies show:

  • Short-term : Stable in air for 48 hours but degrades upon prolonged exposure to moisture (hydrolysis of boronate esters). Store under argon at –20°C in amber vials .
  • Long-term : Degradation products (e.g., boronic acids) form after 6 months even at –20°C. Regular NMR monitoring is advised for stored batches .

Q. What purification methods effectively remove common byproducts?

  • Methodological Answer :

  • Byproducts : Unreacted pinacol boronate esters (e.g., bis-borylated isomers).
  • Solutions : Use preparative TLC (silica gel, hexane:EtOAc 4:1) or size-exclusion chromatography (Sephadex LH-20) for large-scale purification. Purity ≥99% is confirmed via melting point analysis (mp 206–211°C) .

Advanced Research Questions

Q. How does the compound perform in Suzuki-Miyaura cross-coupling reactions, and what factors influence efficiency?

  • Methodological Answer :

  • Catalytic system : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand in THF/water (3:1) at 60°C yields biaryl products (70–85% efficiency).
  • Key variables : Excess K₂CO₃ (3 eq.) enhances transmetallation; oxygen-free conditions prevent catalyst deactivation .
  • Limitations : Steric hindrance from the dibenzothiophene core reduces coupling efficiency with bulky aryl halides .

Q. What is the impact of substituent groups on the electronic properties of the dibenzothiophene sulfone core?

  • Methodological Answer :

  • Electron-withdrawing effects : The sulfone group lowers the LUMO energy (–3.2 eV via DFT calculations), enhancing electron-deficient character for n-type semiconductor applications.
  • Substituent studies : Fluorene analogs (e.g., 9,9-dialkylfluorene derivatives) show red-shifted absorption spectra (λmax ~400 nm vs. 360 nm for the parent compound) .

Q. How can contradictions in spectroscopic data across studies be resolved?

  • Methodological Answer :

  • Case study : Discrepancies in ¹¹B NMR shifts (δ 28–32 ppm) arise from solvent polarity (CDCl₃ vs. DMSO-d₆). Standardize solvents and reference compounds (e.g., BF₃·OEt₂ at δ 0 ppm) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., 3,7- vs. 2,8-substitution patterns) .

Q. Which computational methods model the compound’s electronic structure and reactivity?

  • Methodological Answer :

  • DFT : B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO/LUMO gaps ~4.1 eV) .
  • MD simulations : Predict solubility parameters (δ ~20 MPa¹/²) in toluene, aligning with experimental observations .

Q. What are the environmental impacts of its degradation products, and how can they be assessed?

  • Methodological Answer :

  • Degradation pathways : Hydrolysis releases boronic acids and sulfone derivatives. Use OECD 301F biodegradability tests (28-day incubation) .
  • Ecotoxicity : LC50 values for Daphnia magna (48-h exposure) indicate moderate toxicity (LC50 = 12 mg/L). Mitigation via photodegradation (UV-C light, 254 nm) reduces toxicity by 80% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide
Reactant of Route 2
Reactant of Route 2
3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide

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